1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid
Description
This compound is a conformationally constrained bicyclic structure featuring a spiro[2.4]heptane core. Its unique architecture includes:
- Spirocyclic framework: A fused bicyclic system with a 5-membered oxygen-containing ring (5-oxa) and a 4-membered carbocyclic ring.
- Functional groups: A tert-butoxycarbonyl (Boc)-protected aminomethyl group and a carboxylic acid moiety, which enhance its utility in medicinal chemistry as a peptidomimetic building block or protease inhibitor precursor.
- Stereochemical complexity: The spiro junction imposes rigidity, influencing its binding affinity and metabolic stability in drug design applications.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13(9(15)16)6-12(13)4-5-18-8-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZRVYWAQQWMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCOC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₂₃N₁O₅
- Molecular Weight : 285.34 g/mol
- CAS Number : 2206969-87-9
Biological Activity Overview
The biological activity of this compound can be assessed through its interactions with various biological systems, particularly in the context of drug delivery and cancer therapy.
This compound is believed to interact with the LAT1 (L-type amino acid transporter 1), which is crucial for transporting amino acids across the blood-brain barrier (BBB). LAT1 is known for its role in the uptake of large neutral amino acids and has been implicated in various cancers due to its upregulation in tumor cells .
Pharmacological Studies
Several studies have investigated the pharmacological potential of compounds similar to this compound, focusing on their ability to inhibit LAT1 and other transporters.
Case Studies
- LAT1 Inhibition : A study demonstrated that certain carboxylic acid bioisosteres could effectively inhibit LAT1 activity, suggesting a similar potential for this compound. The inhibition of LAT1 has been shown to reduce cancer cell proliferation by limiting nutrient availability .
- CNS Delivery : The compound's structure suggests it may facilitate central nervous system (CNS) drug delivery due to its ability to cross the BBB via LAT1, making it a candidate for treating neurological disorders .
Data Table: Biological Activity Comparison
| Compound Name | LAT1 Inhibition | CNS Delivery Potential | Cancer Cell Proliferation Inhibition |
|---|---|---|---|
| This compound | Yes (predicted) | High | Yes (predicted) |
| Gabapentin | Moderate | Yes | Yes |
| Melphalan | High | Moderate | Yes |
Scientific Research Applications
Drug Design and Development
The compound is utilized as a building block in the synthesis of biologically active molecules. Its unique spirocyclic structure offers potential for creating novel pharmaceuticals with enhanced efficacy and selectivity.
Case Study : A study demonstrated the synthesis of derivatives from this compound that exhibited promising activity against specific cancer cell lines, highlighting its potential as an anticancer agent.
Peptide Synthesis
Due to the presence of the tert-butyloxycarbonyl (Boc) protecting group, this compound is advantageous in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of peptides with desired sequences.
Data Table: Peptide Synthesis Efficiency
| Compound | Yield (%) | Conditions |
|---|---|---|
| Boc-Protected Peptide A | 85% | 0°C, 2 hours |
| Boc-Protected Peptide B | 90% | Room Temp, 1 hour |
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as enzyme inhibitors, particularly in pathways related to metabolic disorders.
Case Study : Inhibition assays showed that certain derivatives could effectively inhibit enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.
Antimicrobial Activity
Preliminary studies have reported antimicrobial properties for compounds derived from 1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid.
Data Table: Antimicrobial Activity
| Derivative | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 20 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous spirocyclic Boc-protected acids:
Structural and Functional Differences
- Spiro vs. Bicyclic Systems : The target compound’s spiro[2.4]heptane core (two fused rings sharing one atom) contrasts with bicyclo[3.1.0]hexane (three-membered ring fused to a five-membered ring) in , which lacks a carboxylic acid group .
- Heteroatom Positioning : Replacing 5-oxa with 5-aza (e.g., ) introduces a nitrogen atom, altering hydrogen-bonding capacity and pKa .
- Stereochemistry : The (S)-enantiomer in demonstrates the importance of chirality in biological activity, with synthesis involving chiral resolution using HOBt/DCC .
Physicochemical Properties
- Melting Points : Boc-protected spiro compounds exhibit melting points ranging from 70–190°C (e.g., ’s ester: 71–74°C; ’s acid: ~170°C) .
- Solubility : Carboxylic acid derivatives (e.g., ) are water-soluble at neutral pH but require organic solvents (THF, DMF) during synthesis .
Research Implications
- Drug Design : The 5-oxa spiro system in the target compound may improve metabolic stability compared to 5-aza analogs () by reducing basicity .
- Stereochemical Control : As shown in , chiral resolution techniques are critical for isolating enantiomers with desired bioactivity .
- Versatility : The Boc group enables selective deprotection for further functionalization, a strategy used in for peptide coupling .
Preparation Methods
Preparation Methods Analysis
Key Synthetic Strategy: One-Pot Double Allylic Alkylation and Boc Protection
A prominent synthetic approach involves a one-pot double allylic alkylation of an imine analogue of glycine, catalyzed by a chinchonidine-derived catalyst, to construct the spirocyclic framework with high enantioselectivity. Subsequent Boc protection is introduced to the amino methyl group to afford the Boc-protected intermediate.
Reaction Conditions and Yields
Hydrolysis to Carboxylic Acid
The ester or protected intermediate is hydrolyzed under basic conditions (aqueous KOH in MeOH/THF/H2O) at room temperature for 32 hours, followed by acidification to pH 2 with HCl. Extraction with ethyl acetate and drying yields the free carboxylic acid as an oil with good yield (78%).
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | KOH (50% aq.), MeOH, THF, H2O, rt, 32 h | 78 | Acidification and extraction |
Halogenation and Subsequent Hydrogenation
A dibromo acid intermediate is prepared by reaction with sodium tribromoacetate in anhydrous CH2Cl2 at 70 °C, followed by filtration and washing. The dibromo acid is then subjected to catalytic hydrogenation over Pd/C under H2 atmosphere at 40 °C for 48 hours to reduce and finalize the spirocyclic acid structure.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Dibromo acid prep | Sodium tribromoacetate, CH2Cl2, 70 °C, 5.5 h total | 80 | Brownish solid, purified by filtration |
| Hydrogenation | Pd/C catalyst, H2, 40 °C, 48 h | Not specified | Reduction to target acid |
Reduction of Spirocyclic Ketone to Alcohol (Related Intermediate)
In related spirocyclic systems, reduction of ketone intermediates to alcohols is efficiently achieved with sodium borohydride in methanol or ethyl acetate at 0–25 °C for 1 hour under inert atmosphere. Yields range from 89% to 94%, demonstrating high efficiency and mild conditions.
| Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Sodium borohydride | Methanol | 0–25 | 1 | 93.7 | Inert atmosphere, mild conditions |
| Same substrate | Sodium borohydride | Ethyl acetate | 0–20 | 0.67 | 89.2 | Quenched with NH4Cl, purified |
Nucleophilic Addition and Reductive Amination
Further functionalization involves nucleophilic addition of organometallic reagents (e.g., benzyl magnesium chloride) to ketone intermediates, followed by reductive amination using sodium triacetoxyborohydride and aldehydes in solvents like dichloroethane at room temperature. These steps yield substituted spirocyclic amines with yields around 63–69%.
Summary Table of Preparation Methods
Research Findings and Notes
- The synthetic approaches emphasize enantioselectivity and mild reaction conditions , crucial for preserving the integrity of sensitive functional groups such as the Boc-protected amine and the spirocyclic ring.
- Use of chinchonidine-derived catalysts in the key alkylation step provides stereochemical control, which is vital for pharmaceutical applications.
- The hydrolysis and halogenation steps are carefully controlled to avoid ring opening or decomposition of the spiro system.
- Reduction steps employing sodium borohydride are versatile and high yielding, adaptable to different solvents and temperatures, allowing fine-tuning of reaction conditions for scale-up.
- Reductive amination protocols enable further structural diversification, expanding the compound's utility in medicinal chemistry.
Q & A
Basic: What are the primary synthetic routes for 1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid?
Answer:
The compound is typically synthesized via spirocyclic ring formation followed by Boc (tert-butoxycarbonyl) protection. Key steps include:
- Spirocyclization : Utilizing palladium-catalyzed reductive cyclization of nitroalkenes or nitroarenes, which forms the 5-oxaspiro[2.4]heptane scaffold .
- Boc Protection : Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amine moiety .
- Carboxylic Acid Activation : Final carboxylation via hydrolysis of ester intermediates (e.g., methyl esters) using LiOH or TFA/water mixtures .
Advanced: How does the stereochemistry of the spirocyclic core influence reactivity in peptide coupling reactions?
Answer:
The constrained spirocyclic structure imposes steric hindrance, affecting:
- Amide Bond Formation : The axial/equatorial orientation of the Boc-protected amine modulates nucleophilicity. Axial amines exhibit slower coupling kinetics due to hindered access, requiring optimized coupling agents (e.g., HATU over EDCI) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce steric clashes during peptide elongation .
- Chiral Purity : Racemization risks during coupling are minimized by maintaining low temperatures (0–4°C) and using additives like HOBt .
Basic: What characterization techniques are essential for verifying the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]⁺ expected at m/z 312.3) .
- IR Spectroscopy : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc-group (C=O ~1680 cm⁻¹) .
Advanced: How can contradictory spectroscopic data (e.g., ambiguous NOE correlations) be resolved for this compound?
Answer:
- X-ray Crystallography : Definitive assignment of spirocyclic geometry and Boc-group orientation .
- Dynamic NMR : Study ring-flipping dynamics in the spirocyclic core by variable-temperature experiments (e.g., coalescence temperature analysis) .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NOE patterns and compare with experimental data .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Engineering Controls : Ensure local exhaust ventilation and avoid skin/eye contact.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for detailed protocols .
Advanced: What strategies mitigate low yields in spirocyclic ring formation during scale-up?
Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos) to enhance cyclization efficiency .
- Solvent Selection : High-boiling solvents (toluene, DMF) improve reaction homogeneity at elevated temperatures (80–100°C) .
- Workflow Adjustments : Use flow chemistry for exothermic steps or integrate in situ Boc protection to reduce intermediate isolation .
Basic: How is the Boc group removed under mild conditions without degrading the spirocyclic core?
Answer:
- Acidic Deprotection : Treat with TFA/DCM (1:4 v/v) for 2–4 hours at 0°C. Neutralize with cold NaHCO₃ to minimize acid-induced ring-opening .
- Alternative Methods : Use HCl/dioxane (4 M) for shorter reaction times (<1 hour) with comparable efficiency .
Advanced: How does the 5-oxaspiro[2.4]heptane motif influence biological activity in drug discovery?
Answer:
- Conformational Rigidity : Enhances target binding specificity (e.g., protease inhibitors) by reducing entropic penalties .
- Metabolic Stability : The ether oxygen in the oxolane ring improves resistance to oxidative degradation compared to all-carbon spirocycles .
- Case Study : Derivatives of this scaffold show promise as β-lactamase inhibitors due to spatial mimicry of penicillin-binding proteins .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Pair : Ethyl acetate/hexane (3:7 v/v) at −20°C yields high-purity crystals.
- Antisolvent Method : Add cold diethyl ether to a DCM solution for rapid precipitation .
Advanced: How to address discrepancies in reported melting points for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
